

# GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |
|----------------------|---------|-----------|--|
| Compound Name:       | GSK583  |           |  |
| Cat. No.:            | B607852 | Get Quote |  |

A Technical Guide for Researchers and Drug Development Professionals

# Introduction: The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system. [1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. [2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to combat infection. [2] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinase (MAPK) pathways. [2][3] This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an effective immune response. [4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2]



### **GSK583**: A Potent and Selective RIPK2 Inhibitor

**GSK583** is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was identified through structure-activity relationship-based modifications to improve selectivity while maintaining ATP-competitive characteristics.[1] **GSK583** has been extensively characterized as a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7] However, its development as a clinical candidate was halted due to off-target activity against the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

### **Mechanism of Action and Binding Mode**

**GSK583** acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal that **GSK583** binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical hydrogen bond interaction occurs between the N1 of the indazole moiety of **GSK583** and the backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

## Data Presentation Biochemical and Cellular Activity of GSK583



| Assay Type                                                             | Target/Cell<br>Line          | Endpoint                                       | IC50                                      | Reference |
|------------------------------------------------------------------------|------------------------------|------------------------------------------------|-------------------------------------------|-----------|
| Biochemical                                                            |                              |                                                |                                           |           |
| Fluorescence Polarization Binding                                      | Human RIPK2                  | Inhibition of fluorescent ligand binding       | 5 nM                                      | [6][10]   |
| Fluorescence Polarization Binding                                      | Rat RIPK2                    | Inhibition of<br>fluorescent<br>ligand binding | 2 nM                                      | [11]      |
| Fluorescence Polarization Binding                                      | Human RIPK3                  | Inhibition of fluorescent ligand binding       | 16 nM                                     | [10]      |
| Cellular                                                               |                              |                                                |                                           |           |
| MDP-Stimulated<br>TNF-α<br>Production                                  | Primary Human<br>Monocytes   | Inhibition of TNF-<br>α release                | 8 nM                                      | [6][10]   |
| MDP-Stimulated<br>TNF-α<br>Production                                  | Human Whole<br>Blood         | Inhibition of TNF-<br>α release                | 237 nM                                    | [3][6]    |
| MDP-Stimulated<br>TNF-α<br>Production                                  | Rat Whole Blood              | Inhibition of TNF-<br>α release                | 133 nM                                    | [6]       |
| Explant Cultures<br>from Crohn's and<br>Ulcerative Colitis<br>Patients | Human Intestinal<br>Biopsies | Inhibition of TNF-<br>α and IL-6<br>production | ~200 nM                                   | [6][10]   |
| In Vivo                                                                |                              |                                                |                                           |           |
| MDP-Induced Peritonitis                                                | Rat                          | Inhibition of<br>serum KC (IL-8<br>orthologue) | 50 nM (derived from blood concentrations) | [6]       |



| MDP-Induced Peritonitis | Mouse | Inhibition of serum KC and neutrophil recruitment | 37 nM (derived from blood concentrations) | [6] |
|-------------------------|-------|---------------------------------------------------|-------------------------------------------|-----|
|-------------------------|-------|---------------------------------------------------|-------------------------------------------|-----|

### **Selectivity Profile of GSK583**

GSK583 exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

| Kinase Panel | Concentration of GSK583 | Inhibition                                                                | Reference |
|--------------|-------------------------|---------------------------------------------------------------------------|-----------|
| 300 Kinases  | 1 μΜ                    | Approximately 30% inhibition of only two other kinases (BRK and Aurora A) | [3][11]   |

## **Pharmacokinetic Properties of GSK583 in Rodents**

GSK583 displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

| Species | Route   | Key PK Parameters                                                                               | Reference |
|---------|---------|-------------------------------------------------------------------------------------------------|-----------|
| Rat     | IV & PO | Low clearance,<br>moderate volume of<br>distribution, moderate<br>oral bioavailability<br>(39%) | [3][10]   |
| Mouse   | IV & PO | Low clearance,<br>moderate volume of<br>distribution, moderate<br>oral bioavailability          | [3][10]   |

### **Off-Target Activity of GSK583**



| Target                          | Assay Type         | IC50    | Reference |
|---------------------------------|--------------------|---------|-----------|
| hERG Ion Channel                | Electrophysiology  | 7.45 μM | [3][12]   |
| Cytochrome P450<br>3A4 (CYP3A4) | Fluorescence-based | 5 μΜ    | [12]      |

# Experimental Protocols RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by measuring the displacement of a fluorescently labeled ligand.

#### Materials:

- Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.
- Fluorescently labeled ATP-competitive ligand (tracer).
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS.[6]
- Test compound (e.g., GSK583) serially diluted in 100% DMSO.
- 384-well, low-volume, black, non-binding surface microplates.

#### Procedure:

- Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation constant (Kd) for the tracer.
- Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10 nM (for a final concentration of 5 nM).
- Dispense 100 nL of the serially diluted test compound into the wells of the microplate.
- Add 5  $\mu$ L of the RIPK2 solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.



- Add 5  $\mu$ L of the fluorescent ligand solution to each well and incubate for at least 10 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a suitable plate reader.
- Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

## MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine production.

#### Materials:

- Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- Muramyl dipeptide (MDP), a NOD2 ligand.
- Test compound (e.g., GSK583) dissolved in DMSO.
- ELISA kit for human TNF-α.
- 96-well cell culture plates.

#### Procedure:

- Seed primary human monocytes in a 96-well plate at a suitable density and allow them to adhere.
- Pre-treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[10]
- Stimulate the cells with MDP (e.g., 1 μg/mL) for 6 hours at 37°C.[12]



- Collect the cell culture supernatants.
- Measure the concentration of TNF- $\alpha$  in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF- $\alpha$  production and determine the IC50 value.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of GSK583.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo peritonitis mouse model [bio-protocol.org]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. fda.gov [fda.gov]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo peritonitis model [bio-protocol.org]
- 11. Assaying RIPK2 Activation by Complex Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607852#gsk583-as-a-selective-ripk2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com